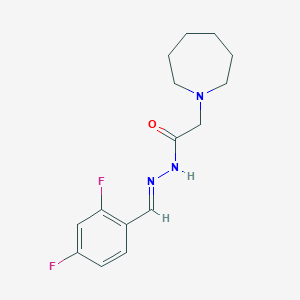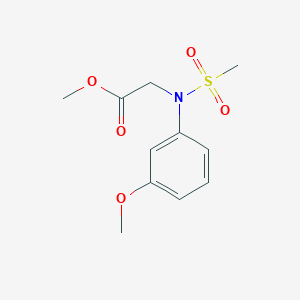![molecular formula C17H12ClN3O B5537948 N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)
N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide involves the reaction of 2-chloro-3-quinolinecarbaldehyde with substituted benzohydrazides. This process is characterized by the use of IR and 1H NMR spectroscopy for structural characterization. The synthesis pathway highlights the compound's potential for further chemical modifications and its role as an intermediate in producing various organic compounds (Shaikh, 2013).
Molecular Structure Analysis
The molecular structure of N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide and its derivatives can be analyzed through crystallography and spectroscopy methods. Studies have shown that such compounds can exist in cis or trans configurations and the dihedral angles between the rings in the structure can significantly vary. For example, in 4-Chloro-N'-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate, the molecule exists in a cis configuration, with a notable dihedral angle between the two substituted benzene rings, highlighting the structural diversity within this class of compounds (Fun et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensation and oxidation, to form different structures such as triazoles and tetrazoles. The versatility in chemical reactions is a testament to their chemical properties, enabling the synthesis of complex molecules for potential applications in medicinal chemistry and other fields (Ito et al., 1980).
Physical Properties Analysis
The physical properties of N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide derivatives, including solubility, melting points, and crystal structure, are crucial for their application in drug design and material science. These properties are often determined using techniques such as X-ray crystallography and differential scanning calorimetry (DSC) to understand better the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are vital for understanding the compound's potential applications. Studies on compounds like N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide reveal their ability to bind to metal ions, exhibit fluorescence upon interaction with certain ions, and their potential antimicrobial activities. These properties are explored through various spectroscopic methods and biological assays to determine the compound's applicability in different fields (Wang et al., 2018).
科学的研究の応用
Chemical Exposure and Health Impacts
Hematotoxicity and Benzene Exposure
Research has shown that exposure to benzene, a compound structurally related to quinoline derivatives, can lead to significant hematotoxicity. This is particularly evident in workers exposed to low levels of benzene, with effects such as reduced white blood cell and platelet counts, highlighting the toxic impact of such chemicals on blood and bone marrow at exposure levels below the occupational standard. Genetic variants in key metabolizing enzymes have been found to influence susceptibility to benzene hematotoxicity, suggesting that genetic predisposition plays a role in the adverse health effects observed in exposed individuals (Lan et al., 2004).
Environmental Phenols and Prenatal Exposure
The study of synthetic phenolic antioxidants (SPAs) in pregnant women from South China revealed significant prenatal exposure to these compounds. The research found frequent detection of SPAs and their major transformation products in maternal and fetal samples, indicating the transfer of such chemicals across the placenta. This study provides evidence of the widespread exposure to potentially harmful synthetic chemicals during critical periods of development (Du et al., 2019).
Chemical Effects on DNA and Gene Expression
DNA Methylation Patterns in Benzene Exposure
A study on changes in DNA methylation patterns among subjects exposed to low-dose benzene revealed aberrant epigenetic changes, such as global hypomethylation and gene-specific hyper/hypomethylation. This suggests that exposure to chemicals like benzene, even at low levels, can induce significant alterations in DNA methylation, potentially leading to diseases like acute myelogenous leukemia (AML) (Bollati et al., 2007).
ERCC3 Promoter Methylation and Benzene Hematotoxicity
Research has linked specific CpG site methylation in the ERCC3 promoter region with benzene hematotoxicity. This study demonstrates how CpG-specific DNA methylation may contribute to benzene-induced hematotoxicity, highlighting the complex interplay between environmental chemical exposure and genetic factors in the development of toxicity (Zheng et al., 2017).
特性
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c18-16-14(10-13-8-4-5-9-15(13)20-16)11-19-21-17(22)12-6-2-1-3-7-12/h1-11H,(H,21,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDKCXAAJGBTLT-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)
![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)


![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)



![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)
![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)